![molecular formula C13H11F2NO2S B239611 N-(2,5-difluorophenyl)(phenyl)methanesulfonamide](/img/structure/B239611.png)
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide, also known as DFPMS, is a chemical compound that has gained significant attention in scientific research due to its various biological activities. DFPMS is a sulfonamide derivative that has been synthesized using different methods.
Wirkmechanismus
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide also inhibits the production of inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide also inhibits the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs). Moreover, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been found to have anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, stability at room temperature, and low toxicity. However, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has some limitations, such as its low yield during synthesis and its relatively high cost compared to other sulfonamide derivatives.
Zukünftige Richtungen
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has the potential for further research in various areas. Firstly, it can be studied for its anti-cancer effects on other types of cancer, such as prostate and pancreatic cancer. Secondly, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be modified to improve its potency and selectivity towards CA IX. Thirdly, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be used as a lead compound for the development of new anti-inflammatory and antibacterial drugs. Lastly, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be studied for its potential as a diagnostic tool for cancer imaging, as CA IX is overexpressed in various cancer cells.
Conclusion:
In conclusion, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its various biological activities. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide inhibits the growth of cancer cells, has anti-inflammatory and antibacterial effects, and inhibits the activity of CA IX and NF-κB. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has several advantages for lab experiments but also has some limitations. Further research on N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can lead to the development of new drugs for cancer, inflammation, and bacterial infections, as well as its potential as a diagnostic tool for cancer imaging.
Synthesemethoden
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide can be synthesized using various methods, including the reaction of 2,5-difluoroaniline with benzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,5-difluoroaniline with benzenesulfonyl chloride in the presence of a catalyst. The yield of N-(2,5-difluorophenyl)(phenyl)methanesulfonamide using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been studied for its biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, N-(2,5-difluorophenyl)(phenyl)methanesulfonamide has been shown to have antibacterial activity against gram-positive bacteria.
Eigenschaften
Produktname |
N-(2,5-difluorophenyl)(phenyl)methanesulfonamide |
---|---|
Molekularformel |
C13H11F2NO2S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-7-12(15)13(8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI-Schlüssel |
RNSWSPZJOBKPMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.